REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][CH2:6][N:7]1[CH:11]=[N:10][CH:9]=[N:8]1)C.[H-].[H-].[H-].[H-].[Li+].[Al+3].CO.O>CCOCC>[N:7]1([CH2:6][CH2:5][CH2:4][OH:3])[CH:11]=[N:10][CH:9]=[N:8]1 |f:1.2.3.4.5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 60 h
|
Duration
|
60 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the filter washed with 100 ml of methanol and twice with 100 ml of hot water
|
Type
|
CUSTOM
|
Details
|
After evaporation the title product
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
after purification
|
Name
|
|
Type
|
|
Smiles
|
N1(N=CN=C1)CCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |